molecular formula C14H11ClO3 B8071619 Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-a-hydroxy-, ethyl ester

Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-a-hydroxy-, ethyl ester

Cat. No.: B8071619
M. Wt: 262.69 g/mol
InChI Key: HLHQLZSBCCRTLB-UHFFFAOYSA-N
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Description

Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-a-hydroxy-, ethyl ester is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Isolation from Fungi and α-Glucosidase Inhibitory Activity : A derivative of benzeneacetic acid was isolated from the deep-sea-derived fungus Penicillium chrysogenum, showing significant α-glucosidase inhibitory activity, suggesting potential applications in treating diabetes or obesity (Wang et al., 2018).

  • Use in Organic Synthesis : This compound has been utilized in the multistep synthesis of other complex molecules. For example, its reaction in organic syntheses like the production of 4-hydroxy-4,4-diphenyl-2-butanone illustrates the use of a ketal protecting group in synthetic chemistry (Baar et al., 2005).

  • Synthetic Equivalent in Chemical Reactions : This compound serves as a synthetic equivalent in various chemical reactions, demonstrating its utility in the synthesis of isophthalic acids and isophthalates (Bodwell et al., 2003).

  • Application in Heterocyclic Compound Synthesis : It plays a role in the synthesis of heterocyclic compounds, such as benzothiazole derivatives, showcasing its importance in pharmaceutical and agrochemical industries (Avramenko et al., 1978).

  • Use in Microwave-Assisted Esterification : Research has explored its use in microwave-assisted esterification processes, indicating potential in process intensification and green chemistry applications (Shinde & Yadav, 2014).

  • Photocatalysis in Water Treatment : A study on the photodegradation of pollutants like 4-chlorophenol using a step-scheme heterostructure under visible light irradiation demonstrates its application in environmental remediation and water treatment (Dehdar et al., 2021).

  • Microbial Enantioselective Ester Hydrolysis : The compound has been employed in microbial enantioselective ester hydrolysis to prepare optically active derivatives, highlighting its significance in the synthesis of pharmaceutical compounds (Tarui et al., 2002).

Properties

IUPAC Name

chloro 2-hydroxy-2,2-diphenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-18-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHQLZSBCCRTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870575
Record name 2-(Chlorooxy)-2-oxo-1,1-diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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